6-Methylthiazolo[5,4-b]pyridin-2-amine chemical structure and properties
6-Methylthiazolo[5,4-b]pyridin-2-amine chemical structure and properties
Executive Summary
6-Methylthiazolo[5,4-b]pyridin-2-amine (CAS: 1206549-77-0) is a fused bicyclic heteroaromatic scaffold belonging to the thiazolo[5,4-b]pyridine class. Structurally characterized by a pyridine ring fused to a thiazole ring with a bridgehead nitrogen at position 4 and sulfur at position 1, this molecule serves as a critical pharmacophore in drug discovery.
Its primary utility lies in kinase inhibition, specifically targeting PI3K (Phosphoinositide 3-kinase) and c-KIT , where the 2-amino group functions as a hydrogen bond donor/acceptor in the ATP-binding pocket. This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for researchers utilizing this intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 6-Methylthiazolo[5,4-b]pyridin-2-amine |
| CAS Number | 1206549-77-0 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
| SMILES | CC1=CN=C2SC(N)=NC2=C1 |
| InChI Key | (Derivative of) WFIHKLWVLPBMIQ-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Relevance |
| Appearance | Pale yellow to off-white solid | Crystalline powder form preferred for stability. |
| Melting Point | 218–222 °C | High crystallinity indicative of strong intermolecular H-bonding. |
| LogP (Predicted) | ~1.15 | Lipophilicity suitable for CNS penetration and oral bioavailability. |
| TPSA | ~65 Ų | Polar surface area within the "Rule of 5" limits for drug-likeness. |
| pKa (Base) | ~4.5 (Pyridine N) | Less basic than isolated pyridine due to electron-withdrawing thiazole fusion. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (Hexane). |
Structural Analysis & Pharmacophore Mapping
The thiazolo[5,4-b]pyridine core is an isostere of the purine system, making it a privileged scaffold for ATP-competitive inhibition.
Structural Logic Diagram (DOT)
The following diagram illustrates the retrosynthetic logic and the functional regions of the molecule.
Figure 1: Retrosynthetic assembly and pharmacophore mapping of the 6-methylthiazolo[5,4-b]pyridin-2-amine scaffold.
Synthetic Protocols
The synthesis of [5,4-b] fused systems typically requires constructing the thiazole ring onto a pre-existing pyridine core. The most robust method involves the cyclization of 3-amino-2-chloropyridines.
Method A: One-Pot Cyclization (Preferred)
Reaction Type: Nucleophilic Substitution / Condensation Precursor: 3-Amino-2-chloro-6-methylpyridine Reagents: Potassium Thiocyanate (KSCN), Hydrochloric Acid (HCl)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chloro-6-methylpyridine (10.0 mmol, 1.42 g) in Ethanol (20 mL).
-
Acidification: Add concentrated HCl (1.5 mL) dropwise to the solution. A slight precipitate (hydrochloride salt) may form.
-
Addition: Add Potassium Thiocyanate (KSCN) (15.0 mmol, 1.46 g) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Product) should appear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction contents into ice-cold water (50 mL).
-
Neutralize to pH 8 using saturated Sodium Bicarbonate (NaHCO₃) solution. A yellow/off-white solid will precipitate.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.
-
Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.
-
Yield: Typical yields range from 65% to 80%.
Method B: Oxidative Cyclization (Alternative)
Reagents: Benzoyl isothiocyanate, followed by basic hydrolysis. Mechanism: Formation of a thiourea intermediate followed by intramolecular nucleophilic attack.
-
React 3-amino-2-chloro-6-methylpyridine with benzoyl isothiocyanate in Acetone to form the N-benzoyl thiourea intermediate.
-
Treat the intermediate with NaOMe/MeOH . This cleaves the benzoyl group and promotes the displacement of the 2-chloro group by the sulfur nucleophile, closing the ring.
Analytical Characterization
To validate the structure, the following spectroscopic data is expected.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (400 MHz)
-
δ 2.45 ppm (s, 3H): Methyl group at position 6.[1]
-
δ 7.65 ppm (bs, 2H): Amine protons (-NH₂). Exchangeable with D₂O.
-
δ 7.85 ppm (s, 1H): Aromatic proton at position 5 (adjacent to methyl).
-
δ 8.20 ppm (s, 1H): Aromatic proton at position 7 (adjacent to bridgehead).
-
Note: Coupling constants (J) may be observed if 5-H and 7-H are not singlets, but the 6-methyl substitution typically decouples them.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Observed Mass: [M+H]⁺ = 166.2 m/z
-
Pattern: Distinct M+1 peak consistent with nitrogen/sulfur isotopes.
Biological Relevance & Applications[7][10][11][12][13]
Kinase Inhibition Profile
The 2-aminothiazolo[5,4-b]pyridine scaffold is a proven "hinge binder."[2]
-
PI3K Pathway: Derivatives of this scaffold inhibit Phosphoinositide 3-kinase by mimicking the adenine ring of ATP. The 2-NH₂ group forms hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3Kα).
-
c-KIT Signaling: Recent studies indicate that 6-substituted derivatives can target the ATP-binding site of c-KIT, particularly useful in overcoming Imatinib resistance.
Biological Pathway Diagram (DOT)
Figure 2: Signal transduction interference mechanism. The scaffold blocks ATP binding at PI3K/c-KIT nodes, halting downstream AKT signaling.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Santa Cruz Biotechnology. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone (Related CAS 221615-75-4 Data).[4] Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19831912: Thiazolo[5,4-b]pyridine. Available at:
-
Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. Available at:
-
Lee, J., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at:
-
BLD Pharm. 1206549-77-0 | 6-Methylthiazolo[5,4-b]pyridin-2-amine Product Page. Available at:
